molecular formula C25H28FNO4 B601120 Fluvastatin Methyl Ester CAS No. 786710-21-2

Fluvastatin Methyl Ester

货号: B601120
CAS 编号: 786710-21-2
分子量: 425.50
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluvastatin Methyl Ester (CAS: 93957-53-0) is a synthetic derivative of fluvastatin, a statin class drug that inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. Its molecular formula is C25H28FNO4, with a molecular weight of 425.49 g/mol . Structurally, it features a methyl ester group at the carboxylic acid moiety of fluvastatin, which enhances its lipophilicity and influences pharmacokinetic properties. This compound is primarily utilized as an intermediate in the synthesis of fluvastatin metabolites and analogs, as well as in analytical method development for quality control .

准备方法

Synthetic Routes and Reaction Conditions

Fluvastatin Methyl Ester can be synthesized through a multi-step process. One common method involves the reaction of (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester with methoxy diethylborane . The reaction conditions typically involve the use of a base and an organic solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves a convergent synthesis approach. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications .

化学反应分析

Types of Reactions

Fluvastatin Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemistry

Fluvastatin methyl ester serves as an essential building block in the synthesis of more complex molecules. Its unique structural features, such as the fluorophenyl group and indole core, make it a valuable intermediate in chemical reactions aimed at developing new pharmaceutical compounds.

Synthetic Routes

  • Multi-step Synthesis : Involves the reaction of (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester with methoxy diethylborane.
  • Industrial Production : Utilizes convergent synthesis approaches for large-scale production, enhancing efficiency in pharmaceutical development.

Biology

This compound is extensively studied for its interactions with biological macromolecules and its effects on lipid metabolism.

  • Mechanism of Action : Inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver.
  • Effects on Lipid Profile : Reduces low-density lipoprotein cholesterol (LDL-C) levels by 15% to 33% depending on the dosage and may increase high-density lipoprotein cholesterol (HDL-C) levels.

Table 1: Biological Effects of this compound

EffectMechanismReference
Decreased LDL-CInhibition of HMG-CoA reductase
Increased HDL-CActivation of LDL receptors
Enhanced NO ProductionPI3K/Akt pathway modulation

Medicine

In clinical settings, this compound is investigated for its potential therapeutic benefits beyond cholesterol-lowering effects.

Cardiovascular Health

  • Endothelial Function : Studies indicate that this compound enhances nitric oxide production, improving vascular function and reducing diastolic tension in pulmonary veins.

Case Studies

  • Endothelial Cell Studies : Research using human umbilical vein endothelial cells demonstrated over 50% inhibition of thrombin-induced von Willebrand factor secretion after treatment with this compound.
  • Animal Models : In hypercholesterolemic rabbits, treatment with fluvastatin significantly reduced total cholesterol levels and atherosclerotic lesions compared to control groups.

Industry

This compound is utilized in pharmaceutical development and as a reference compound in analytical chemistry.

Applications in Pharmaceuticals

  • Used as a reference standard in various assays to evaluate the efficacy of new lipid-lowering agents.

作用机制

Fluvastatin Methyl Ester itself does not have a direct mechanism of action, as it is an intermediate compound. its conversion to Fluvastatin involves the inhibition of the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, Fluvastatin reduces cholesterol levels in the body.

相似化合物的比较

Comparison with Structural Analogs

Fluvastatin Derivatives

Fluvastatin Methyl Ester belongs to a family of esterified derivatives designed to modify solubility, stability, and metabolic pathways. Key analogs include:

Compound Name CAS Molecular Formula Key Differences Applications References
Fluvastatin Ethyl Ester 615263-37-1 C26H30FNO4 Ethyl ester group instead of methyl Synthesis intermediate
Fluvastatin Isopropyl Ester 615263-39-3 C27H32FNO4 Isopropyl ester group Analytical reference standard
Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester 920275-08-7 C28H34NO4F tert-Butyl ester; conjugated diene system Metabolite synthesis intermediate
(3R,5S)-Fluvastatin tert-Butyl Ester 194934-96-8 C28H34NO4F tert-Butyl ester; stereospecific configuration Precursor for fluvastatin production

Key Insights :

  • Ester Group Impact : The methyl ester in this compound balances lipophilicity and metabolic stability, whereas bulkier esters (e.g., tert-butyl) prolong half-life but may reduce renal clearance .
  • Stereochemistry : The (3R,5S) configuration in tert-butyl derivatives enhances HMG-CoA reductase binding affinity compared to racemic mixtures .

Comparison with Other Statins

This compound shares core pharmacological mechanisms with other statins but differs in structure and clinical effects:

Compound Name CAS Key Structural Features Pharmacological Effects Applications References
Atorvastatin Acetonide Methyl Ester 1353049-81-6 Pyrrole ring; acetonide methyl ester Potent LDL-C reduction (>40%) Coronary heart disease management
Pravastatin Methyl Ester - Hydroxyl group; methyl ester Moderate LDL-C reduction; minimal CYP3A4 interaction Cardiovascular risk reduction
Simvastatin 79902-63-9 Lactone prodrug; methyl ester High bioavailability; CYP3A4 metabolism Hypercholesterolemia, antiviral*

Key Insights :

  • Lipid Modulation : this compound’s parent compound, fluvastatin, uniquely increases HDL-C in diabetic patients with mixed dyslipidemia (+18.5% HDL-C vs. placebo) , whereas atorvastatin primarily targets LDL-C reduction.
  • Antiviral Activity : Fluvastatin and simvastatin inhibit hepatitis B virus (HBV) entry via sodium taurocholate cotransporting polypeptide (NTCP) binding, but fluvastatin’s IC50 (22 μM) is higher than proscillaridin A (7.2 nM) .

Research Findings and Clinical Implications

Lipid Profile Modulation

  • HDL-C Enhancement : Fluvastatin increases HDL-C by 12–18% in patients with type 2 diabetes and low baseline HDL-C, likely via hepatic lipase inhibition, which reduces sdLDL and sdHDL formation .
  • LDL-C Reduction : this compound’s parent drug achieves LDL-C <100 mg/dL in 68% of patients, comparable to atorvastatin .

Non-Lipid Effects

  • Antifibrotic Action : Fluvastatin reduces serum connective tissue growth factor (CTGF) by 49% in diabetic cardiomyopathy patients, improving ejection fraction (EF) from 43.6% to 51.2% .
  • Neuroprotection: Fluvastatin-loaded nanoparticles clear amyloid-β (Aβ) in Alzheimer’s disease models by downregulating BACE1 via CRISPR/Cas9 synergy .

Structural-Activity Relationships

  • Membrane Interaction: Fluvastatin adopts a non-planar orientation in lipid monolayers, distinct from cerivastatin’s planar alignment, altering membrane fluidity and drug delivery efficiency .
  • Esterase Sensitivity : The methyl ester group in this compound is hydrolyzed by esterases in vivo, releasing active fluvastatin acid, whereas tert-butyl esters require prolonged enzymatic processing .

Contradictions and Limitations

  • HDL-C Inconsistencies: While fluvastatin raised HDL-C in diabetic cohorts, Winkler et al.
  • Antiviral Potency: Despite structural similarities, fluvastatin’s anti-HBV activity is weaker than proscillaridin A, attributed to lacking L-rhamnose moieties critical for NTCP binding .

生物活性

Fluvastatin methyl ester is a derivative of fluvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound exhibits several biological activities that extend beyond its lipid-lowering effects, impacting various cellular mechanisms and pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on endothelial function, and relevant case studies.

This compound operates primarily through the inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in intracellular cholesterol levels, which subsequently activates sterol regulatory element-binding proteins (SREBPs), enhancing the expression of LDL receptors and promoting the uptake of LDL from the bloodstream .

Key Mechanisms:

  • Inhibition of HMG-CoA Reductase : Reduces cholesterol synthesis, leading to lower plasma LDL levels.
  • Endothelial Function Modulation : Enhances nitric oxide (NO) production via the PI3K/Akt pathway, improving vascular function and reducing diastolic tension in pulmonary veins .
  • Protein Geranylgeranylation Inhibition : Affects various signaling pathways, including those involved in endothelial cell function and vascular reactivity .

Effects on Endothelial Function

This compound has been shown to have significant effects on endothelial cells, particularly in regulating the secretion of von Willebrand factor (vWF), a critical component in hemostasis. Research indicates that fluvastatin inhibits vWF secretion in response to various secretagogues such as thrombin and histamine. This effect is mediated through the inhibition of protein geranylgeranylation rather than alterations in intracellular calcium levels .

Table 1: Effects of this compound on Endothelial Function

SecretagogueConcentrationvWF Secretion Inhibition (%)
Thrombin9 nM>50%
HistamineVariableSignificant
ForskolinVariableSignificant

Case Studies and Research Findings

  • Endothelial Cell Studies : A study utilizing human umbilical vein endothelial cells (HUVEC) demonstrated that a 24-hour incubation with 2.5 μM fluvastatin resulted in over 50% inhibition of thrombin-induced vWF secretion. This effect was reversible by mevalonate or geranylgeranyl pyrophosphate, confirming the role of geranylgeranylation in this process .
  • Animal Models : In a study involving hypercholesterolemic rabbits, fluvastatin treatment significantly reduced total cholesterol levels and atherosclerotic lesions compared to control groups. The compound also normalized increased superoxide dismutase (SOD) activity, suggesting an antioxidative role .
  • Vascular Relaxation Studies : Research comparing this compound with other statins indicated that it has a higher potency in inducing relaxation of precontracted aortic rings. The log IC50 value for this compound was found to be -6.88 M, compared to -6.07 M for rosuvastatin, indicating its potential as an effective vasodilator independent of endothelial function .

常见问题

Q. Basic: What experimental design strategies optimize the synthesis yield of Fluvastatin Methyl Ester?

Methodological Answer:
The Taguchi experimental design is highly effective for optimizing reaction parameters. This approach systematically tests variables like catalyst type (e.g., KOH vs. NaOH), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to substrate (e.g., 1:6 to 1:12), and reaction temperature (40–60°C) using orthogonal arrays . For instance, in transesterification studies, potassium hydroxide (1.5 wt%) at 60°C increased rapeseed methyl ester yield to 96.7% . Apply similar factorial experiments to identify dominant factors (e.g., catalyst concentration contributed 77.6% variance in yield ). Validate optimal conditions with ANOVA to confirm statistical significance.

Q. Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:
Use a multi-modal analytical approach :

  • Nuclear Magnetic Resonance (NMR) : Confirm esterification via shifts in carbonyl (δ 170–175 ppm) and methoxy (δ 3.6–3.8 ppm) groups. Compare with reference spectra from pharmacopeial standards (e.g., USP Fluvastatin Sodium RS) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 235 nm detection. Ensure impurities (e.g., Fluvastatin EP Impurity A) are <0.5% per USP guidelines .
  • LC-MS/MS : Validate molecular ion peaks ([M+H]⁺ at m/z 438.2) and fragmentation patterns .

Q. Advanced: How can researchers resolve discrepancies in analytical results for this compound impurities?

Methodological Answer:
Discrepancies often arise from method sensitivity or matrix effects . Address this by:

Cross-Validation : Compare HPLC results with LC-MS/MS to distinguish co-eluting peaks (e.g., Fluvastatin Aldehyde Impurity vs. oxidation byproducts) .

Standard Spiking : Add certified reference materials (e.g., Fluvastatin Impurity N5) to confirm retention times and quantify unknowns .

pH Optimization : Adjust buffer pH (e.g., 3.0 vs. 4.5) to improve separation of acidic/basic impurities, as per USP method modifications .

Column Selectivity Testing : Use alternative columns (e.g., HILIC vs. C18) to resolve structurally similar impurities .

Q. Advanced: What mechanistic insights exist for this compound in lipid metabolism studies?

Methodological Answer:
Fluvastatin’s methyl ester derivative may influence hepatic lipase activity and HDL-C metabolism :

  • Inhibition of Hepatic Lipase : Fluvastatin reduces hydrolysis of HDL phospholipids, increasing HDL2 subspecies (buoyant HDL) in diabetic dyslipidemia models .
  • Impact on CETP : Unlike other statins, fluvastatin does not inhibit cholesteryl ester transfer protein (CETP) but alters phospholipase A2/D activity, reducing oxidative HDL degradation .
  • Experimental Models : Use isotopic tracers (e.g., ³H-cholesterol) in hepatocyte cultures to track esterification pathways. Validate findings with knockout mice (e.g., CETP-deficient models) .

Q. Basic: How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Reaction Logs : Document exact molar ratios (e.g., 1:6 methanol:substrate), catalyst batch numbers, and reaction times.
  • Purification SOPs : Standardize silica gel chromatography (e.g., 20% ethyl acetate/hexane) or recrystallization (e.g., methanol/water) steps .
  • Purity Thresholds : Require ≥95% purity (HPLC) and <0.1% residual solvents (GC-MS) for biological testing .

Q. Advanced: How does stereochemistry impact the pharmacological activity of this compound?

Methodological Answer:
The (3R,5S,6E) configuration is critical for HMG-CoA reductase inhibition:

  • Chiral Chromatography : Use a Chiralpak AD-H column with ethanol/heptane to isolate enantiomers. Compare activity of (3R,5S) vs. (3S,5R) isomers in enzyme assays .
  • Molecular Docking : Simulate binding to HMG-CoA reductase (PDB ID: 1HWK) to confirm stereospecific interactions with Ser684 and Asp690 residues.
  • In Vivo Validation : Administer enantiomerically pure forms to hyperlipidemic rodents and measure LDL-C reduction .

Q. Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Heat Management : Optimize reflux conditions (e.g., 60°C vs. 80°C) to prevent thermal degradation. Use jacketed reactors for uniform temperature control .
  • Catalyst Recovery : Implement membrane filtration to reclaim KOH from reaction mixtures, reducing waste and cost .
  • Byproduct Mitigation : Monitor for saponification (soap formation) via FTIR (C=O stretch at 1740 cm⁻¹) and adjust alcohol:oil ratios dynamically .

属性

CAS 编号

786710-21-2

分子式

C25H28FNO4

分子量

425.50

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。